![molecular formula C21H21N5 B2967307 N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890885-48-0](/img/structure/B2967307.png)
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,5-Dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two methyl-substituted phenyl groups: a 2,5-dimethylphenyl moiety at the N4-position and a 3,4-dimethylphenyl group at the N1-position. The structural features of this compound, such as the electron-donating methyl groups and lipophilic aromatic substituents, influence its physicochemical properties and interactions with biological targets .
Biological Activity
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is noted for diverse biological activities. Its molecular formula is C14H15N5 with a molecular weight of approximately 253.31 g/mol. The structural features that contribute to its biological activity include the presence of multiple aromatic rings and nitrogen atoms that can interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazolo-pyrimidine core followed by substitution reactions to introduce the dimethylphenyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways crucial for tumor growth.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro assays indicated that it exhibits activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported in studies focusing on multidrug-resistant strains such as Staphylococcus aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Mycobacterium abscessus | 4 |
Mycobacterium smegmatis | 8 |
Insecticidal Activity
A series of bioassays conducted on structurally similar compounds revealed notable insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. The lethal concentration (LC50) values indicated effective dosage levels for pest control applications.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in 2022 demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM. This suggests that modifications to the core structure can enhance potency against specific cancer types .
- Research on Antimicrobial Effects : In another study, compounds derived from pyrazolo[3,4-d]pyrimidines were tested against a panel of bacteria and fungi. The results showed that certain derivatives had antifungal activity with inhibition rates exceeding 70% at concentrations around 500 mg/L .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C22H22N3.
Impact of Substituent Position and Electronic Effects
- Electron-Donating vs. Chlorophenyl or methylsulfonyl groups (e.g., in ) introduce electron-withdrawing effects, which can improve binding affinity to enzymes like kinases or bacterial targets .
Steric Effects :
- Bulky substituents like diphenylmethyl () or benzyl groups () may hinder binding to sterically constrained active sites, reducing activity compared to smaller analogs .
- The 2,5-dimethylphenyl group in the target compound balances steric bulk and lipophilicity, optimizing interactions with hydrophobic pockets .
Physicochemical Properties
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-13-5-6-15(3)19(9-13)25-20-18-11-24-26(21(18)23-12-22-20)17-8-7-14(2)16(4)10-17/h5-12H,1-4H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMFWCDUMFDOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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